![molecular formula C15H13ClO B1349882 4-Chloro-3',5'-dimethylbenzophenone CAS No. 844885-03-6](/img/structure/B1349882.png)
4-Chloro-3',5'-dimethylbenzophenone
Overview
Description
4-Chloro-3',5'-dimethylbenzophenone is an organic compound that is used in a variety of applications, ranging from scientific research to industrial production. It is a member of the benzophenone family and has a molecular formula of C13H11ClO. This compound is known for its ability to absorb ultraviolet radiation and is used in sunscreen products for this purpose. It is also used in the synthesis of a variety of organic compounds, as well as in the production of polymers and plastics.
Scientific Research Applications
Photocatalysis
4-Chloro-3’,5’-dimethylbenzophenone: can act as a photocatalyst in chemical reactions that are induced by light. This application is crucial in developing sustainable processes that utilize solar energy to drive chemical transformations .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow it to serve as a benchmark for calibrating instruments or validating methods .
Chemical Education
Due to its interesting reactivity and properties, 4-Chloro-3’,5’-dimethylbenzophenone can be used in educational settings to demonstrate various chemical concepts and reactions to students, fostering a deeper understanding of organic chemistry .
properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373914 | |
Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',5'-dimethylbenzophenone | |
CAS RN |
844885-03-6 | |
Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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